(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Overview
Description
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2 and its molecular weight is 211.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The exact mode of action of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts . These catalysts are applicable in asymmetric catalysis reactions .
Biochemical Pathways
The specific biochemical pathways affected by (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used as an organocatalyst in biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea .
Result of Action
The molecular and cellular effects of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[22It is known that this compound can be used in the synthesis of chiral diazabicyclic ligands .
Biochemical Analysis
Biochemical Properties
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand or catalyst in asymmetric synthesis. It interacts with various enzymes and proteins, facilitating the formation of chiral products. For instance, it can act as a chiral ligand in the preparation of dicopper(II) complexes, which are used in asymmetric catalysis reactions . Additionally, it serves as an organocatalyst in the Biginelli reaction, where it catalyzes the formation of dihydropyrimidinones from aromatic aldehydes, ethyl acetoacetate, and urea .
Cellular Effects
The effects of this compound on cellular processes have been studied in various cell lines. It has demonstrated antiproliferative activity against several tumor cell lines, including cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cells . The compound induces apoptosis in these cells through a caspase-dependent pathway without causing necrosis . This selective induction of apoptosis suggests its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a chiral ligand, forming complexes with metal ions such as copper(II), which are crucial for its catalytic activity . The compound’s ability to induce apoptosis in tumor cells is mediated by its interaction with cellular proteins that regulate the apoptotic pathway, leading to the activation of caspases and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and effects of this compound have been evaluated over time. The compound is stable under standard storage conditions and retains its catalytic activity for extended periods . Long-term studies have shown that its antiproliferative effects on tumor cells persist over time, with no significant degradation observed . These findings highlight its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites These metabolites retain the compound’s antiproliferative properties and contribute to its overall therapeutic effects
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Once inside the cell, the compound accumulates in the cytoplasm and interacts with intracellular targets . Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms, which determine its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications and targeting signals may direct it to specific subcellular compartments, enhancing its efficacy in catalyzing biochemical reactions and inducing apoptosis in tumor cells.
Properties
IUPAC Name |
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H/t6-,8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAQUAJOXXJOA-GAGWNIJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CC2CN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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